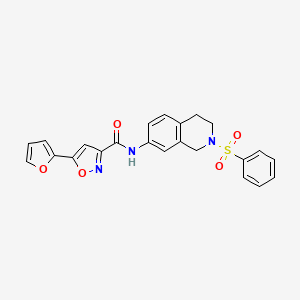

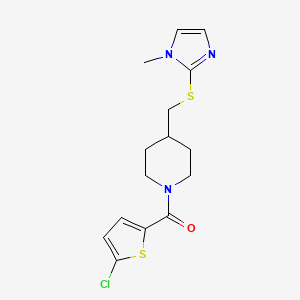

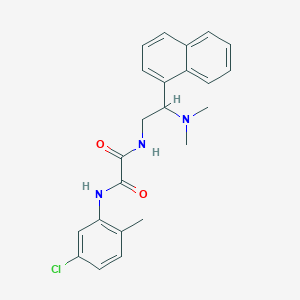

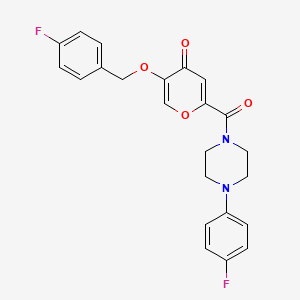

(5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an imidazole ring, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be introduced via a reaction with a suitable imidazole derivative .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The thiophene and imidazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar imidazole ring could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Antimicrobial Agents

The imidazole moiety present in the compound is known for its antimicrobial properties. Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiprotozoal effects . This suggests that our compound could be explored for the development of new antimicrobial drugs, particularly in the fight against antibiotic-resistant strains.

Pharmacology: Anti-inflammatory Drugs

Compounds containing thiophene and imidazole rings have been studied for their anti-inflammatory potential. For instance, modifications of thiophene derivatives have shown promise in the treatment of inflammation and analgesia . The compound could be synthesized into derivatives that selectively inhibit COX-2 enzymes, offering a potential pathway for new anti-inflammatory medications.

Chemotherapy: Antitumor Activity

Imidazole-containing compounds like clemizole and dacarbazine have been utilized in chemotherapy for their antitumor properties . The structural similarity suggests that the compound could be a candidate for the synthesis of new chemotherapeutic agents, possibly offering benefits in the treatment of certain types of cancer.

Metabolic Diseases: Antidiabetic Agents

Imidazole derivatives have shown potential in the treatment of metabolic diseases, including diabetes . The compound could be modified to enhance its interaction with biological targets involved in glucose metabolism, aiming to develop novel antidiabetic drugs.

Gastroenterology: Antiulcer Medications

Imidazole compounds such as omeprazole and pantoprazole are well-known antiulcer agents that inhibit gastric acid secretion . The compound’s imidazole ring could be exploited to create new drugs that treat peptic ulcers by reducing stomach acidity.

Wirkmechanismus

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to a range of downstream effects. These include relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses .

Pharmacokinetics

As an inhaled treatment, it can be inferred that the compound is likely to have good bioavailability in the lungs .

Result of Action

The molecular and cellular effects of Ohtuvayre’s action include bronchodilation, which helps to improve airflow in patients with chronic obstructive pulmonary disease (COPD), and anti-inflammatory effects, which help to reduce inflammation in the airways .

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3OS2/c1-18-9-6-17-15(18)21-10-11-4-7-19(8-5-11)14(20)12-2-3-13(16)22-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPCFXJXCQLOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2935991.png)

![2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B2935996.png)

![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)

![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)

![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B2936012.png)